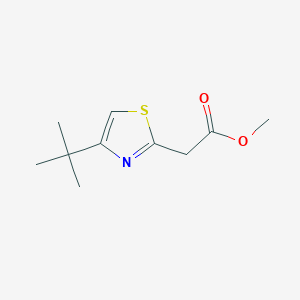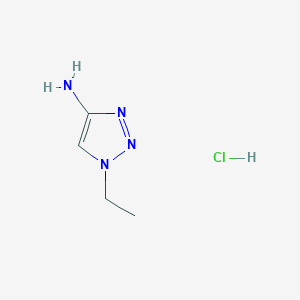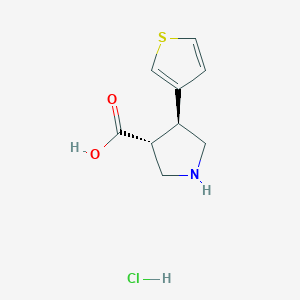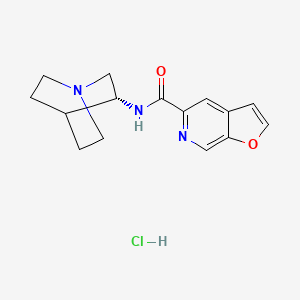
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- The compound has been utilized in the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones, showing potential in cytotoxic activity research, particularly in breast cancer cell lines (Mahdavi et al., 2016).
- It is involved in the preparation of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which have been tested for 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).
- In heterocyclic chemistry, this compound has been used for synthesizing new 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]isoquinolines, revealing its versatility in the creation of various heterocyclic structures (Hussein, 1998).
Antimicrobial and Antifungal Applications
- The compound has been used in the synthesis of novel 3-substituted 5,6-diphenyl-1,2,4-triazines as antifungal agents, showing significant activity against various fungal strains (Sangshetti & Shinde, 2010).
- Research has shown its involvement in synthesizing triazole-thiazolidine clubbed heterocyclic compounds with notable antimicrobial behavior (Rameshbabu et al., 2019).
Pharmacological Research
- Studies include the synthesis of piperidine analogues of melanocortin receptor agonists, showing activity on melanocortin MC(1,3-5) receptors (Mutulis et al., 2004).
- Its use has been explored in the synthesis of new 1,2,4-triazole derivatives, with some compounds showing good to moderate antimicrobial activities (Bektaş et al., 2007).
Other Applications
- The compound has been a part of research in synthesizing novel 1,2,4-triazole-3-thiones derived from natural piperine, showing trypanocidal activity (Franklim et al., 2013).
- It has also been used in the development of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, showing potential in receptor-targeted therapies (Baraldi et al., 2012).
Direcciones Futuras
The future directions for “4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, their synthesis methods could be optimized, and their physical and chemical properties could be further investigated.
Propiedades
IUPAC Name |
4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZUCOQLKQFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)

![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)



![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)


